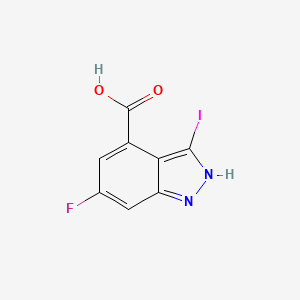

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid

描述

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid typically involves the iodination of 6-fluoroindazole derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity compounds suitable for pharmaceutical applications.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The indazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Coupling Reactions: The presence of the iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

- Substituted indazole derivatives with various functional groups.

- Oxidized or reduced forms of the indazole ring.

- Coupled products with aryl or alkynyl groups.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-fluoro-3-iodo-1H-indazole-4-carboxylic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation, particularly against various leukemia cell lines. For instance, a study reported that derivatives of indazole showed promising inhibitory effects on K562 cells, with some compounds demonstrating selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The compound's mechanism involves modulation of apoptotic pathways and cell cycle regulation. It has been shown to affect the expression of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells . The presence of fluorine enhances the compound's lipophilicity, improving its interaction with biological targets .

Biochemical Research

Enzyme Inhibition Studies

this compound is utilized in enzyme inhibition studies to understand its interactions with specific biological targets. These studies are crucial for elucidating the compound's role in various biochemical pathways and developing targeted therapies for diseases such as inflammation and cancer .

Receptor Binding

The compound has potential applications in receptor binding studies, which are essential for drug development. Its unique chemical structure allows researchers to investigate how it interacts with different receptors, offering insights into its therapeutic potential .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its properties in creating organic semiconductors and light-emitting diodes (LEDs). The unique arrangement of halogens (fluorine and iodine) at specific positions on the indazole ring contributes to the compound's electronic properties, making it suitable for advanced material applications .

Agricultural Chemistry

Agrochemical Formulation

The compound is also being investigated for its potential use in agricultural chemistry, particularly in the formulation of herbicides and fungicides. Its efficacy in enhancing crop protection makes it a candidate for developing new agrochemical products that are more effective against pests while being environmentally friendly .

Diagnostic Tools

Medical Imaging

Recent research suggests that this compound could be utilized in the development of diagnostic agents for medical imaging. Its unique chemical characteristics may improve the accuracy of disease detection methods, making it valuable in clinical diagnostics .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer activity; modulation of apoptotic pathways; selective toxicity towards cancer cells. |

| Biochemical Research | Enzyme inhibition studies; receptor binding investigations; understanding biochemical pathways. |

| Material Science | Development of organic semiconductors; potential use in LEDs due to unique electronic properties. |

| Agricultural Chemistry | Formulation of effective herbicides and fungicides; enhancing crop protection strategies. |

| Diagnostic Tools | Development of diagnostic agents for improved medical imaging accuracy. |

Case Studies and Research Findings

- Antitumor Activity Evaluation : A study highlighted that derivatives of 6-fluoro-3-iodo-1H-indazole demonstrated significant antiproliferative activity against K562 leukemia cells, with IC50 values indicating effective inhibition at low concentrations .

- Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis through specific protein interactions, revealing a concentration-dependent effect on cell cycle distribution among treated cancer cells .

- Material Properties Analysis : Research into the electronic properties of 6-fluoro-3-iodo-1H-indazole derivatives showed promise in developing materials with enhanced conductivity and fluorescence characteristics suitable for electronic applications .

作用机制

The mechanism of action of 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the biological system and the specific target being studied.

相似化合物的比较

6-Fluoro-1H-indazole-4-carboxylic acid: Lacks the iodine atom, making it less versatile for coupling reactions.

3-Iodo-1H-indazole-4-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and binding properties.

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid: Contains a bromine atom instead of fluorine, which may alter its reactivity and applications.

Uniqueness: 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity in various chemical reactions and its potential as a versatile building block in medicinal chemistry and material science.

生物活性

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid is a synthetic compound belonging to the indazole class, characterized by the presence of both fluorine and iodine substituents. This unique combination potentially enhances its biological activity, particularly in medicinal chemistry. This article examines the biological activity of this compound, focusing on its antitumor properties, pharmacological mechanisms, and structure-activity relationships (SAR).

The molecular formula of this compound is C9H6FIN2O2, with a molar mass of approximately 320.06 g/mol. The compound features a fluorine atom at the 6-position and an iodine atom at the 3-position of the indazole ring, contributing to its distinct chemical behavior and potential biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Notably, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation effectively. For instance:

- Compound 6o , an indazole derivative, demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating strong selective cytotoxicity towards cancer cells compared to normal cells (IC50 = 33.2 µM ) .

The mechanism of action for these compounds often involves modulation of apoptosis pathways and cell cycle arrest. Specifically, compound 6o was found to induce apoptosis in K562 cells through the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway .

Structure-Activity Relationships (SAR)

The presence and position of halogen substituents are crucial for enhancing biological activity. For example, fluorine substitution has been shown to improve lipophilicity and permeability, which can enhance cellular uptake and efficacy against tumor cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6o | 5.15 | Induces apoptosis via Bcl2 inhibition |

| Compound with para-fluorine | 17.91 | Reduced activity compared to fluorinated analogs |

Cell Cycle Analysis

In studies involving K562 cells treated with compound 6o at varying concentrations (10, 12, and 14 µM), results indicated a dose-dependent increase in the G0/G1 phase population from 29.4% (control) to 41.1% , suggesting effective cell cycle arrest .

Apoptosis Induction

Flow cytometry assays revealed that treatment with compound 6o resulted in significant increases in both early and late apoptosis rates, confirming its role as an effective pro-apoptotic agent .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 3 is highly susceptible to nucleophilic displacement under transition metal catalysis or thermal conditions. The electron-withdrawing effects of the fluorine and carboxylic acid groups activate the aromatic ring for substitution.

Key Example :

In analogous systems, 3-iodoindazole derivatives undergo Suzuki coupling with aryl boronic acids to form biaryl products, critical for pharmaceutical intermediates . The carboxylic acid group remains inert under these conditions.

Functional Group Transformations at the Carboxylic Acid

The carboxylic acid group participates in standard derivatization reactions:

Mechanistic Insight :

Decarboxylation under Cu catalysis proceeds via radical intermediates, forming 4-unsubstituted indazoles .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to specific positions:

| Reaction Type | Reagents/Conditions | Position Substituted | Products | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 5-Nitro derivatives | |

| Halogenation | NBS, AIBN (radical conditions) | Position 7 | 7-Bromo derivatives |

Regioselectivity :

The fluorine atom at position 6 and carboxylic acid at position 4 deactivate positions 4, 5, and 7, but nitration favors position 5 due to steric and electronic factors .

Reductive Dehalogenation

The iodine atom can be selectively removed under reductive conditions:

| Conditions | Reducing Agent | Products Formed | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | H₂/Pd-C | 3-H-indazole derivatives | ~85% | |

| Zn, NH₄Cl, THF/H₂O | Zn/NH₄Cl | 3-H-indazole derivatives | ~70% |

Applications :

This reaction is valuable for synthesizing unsubstituted indazole cores for further functionalization.

Oxidation and Reduction of Functional Groups

The carboxylic acid group can be reduced, while the indazole ring remains stable under most conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Notes | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | 4-Hydroxymethyl indazole | Low yield (~30%) | |

| Oxidation | KMnO₄, H₂O, Δ | Not applicable | Carboxylic acid resists oxidation |

Cross-Coupling via C–H Activation

Recent advances in C–H functionalization enable direct modification of the indazole core:

Limitations :

The electron-withdrawing groups (F, COOH) reduce reactivity in C–H activation, necessitating harsher conditions .

属性

IUPAC Name |

6-fluoro-3-iodo-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPCPWUPMQWPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646382 | |

| Record name | 6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-05-4 | |

| Record name | 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。